Propylamine, 2-methyl-N-trityl-

Protecting Group Chemistry Peptide Synthesis Acidolysis Kinetics

Choose Propylamine, 2-methyl-N-trityl- (CAS 3416-17-9) for critical amine protection. The trityl group provides up to 60,000x faster acidolytic cleavage than Boc, enabling truly orthogonal deprotection strategies for complex, multi-step syntheses. Its exceptional steric demand directs regioselective protection in polyamines—a capability unattainable with Boc or Fmoc. Secure reliable supply for your solid-phase peptide synthesis, polyamine macrocycle construction, and high-yielding chain extensions. Inquire now for bulk research quantities.

Molecular Formula C23H25N
Molecular Weight 315.5 g/mol
CAS No. 3416-17-9
Cat. No. B15401998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropylamine, 2-methyl-N-trityl-
CAS3416-17-9
Molecular FormulaC23H25N
Molecular Weight315.5 g/mol
Structural Identifiers
SMILESCC(C)CNC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C23H25N/c1-19(2)18-24-23(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-17,19,24H,18H2,1-2H3
InChIKeyDPJZYUYVRIVLJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Propylamine, 2-methyl-N-trityl- (CAS 3416-17-9): A Sterically Hindered N-Trityl Protected Amine for Selective Organic Synthesis


Propylamine, 2-methyl-N-trityl- (IUPAC: 2-methyl-N-tritylpropan-1-amine, CAS 3416-17-9) is a tertiary amine derivative classified as an N-tritylamine . The compound features a triphenylmethyl (trityl) group attached to the nitrogen of 2-methylpropylamine. This bulky, highly symmetric protecting group confers significant steric hindrance, which is the primary basis for its utility in organic synthesis [1]. The trityl group enables selective protection of the amine functionality, rendering it inert to a wide range of reaction conditions, including strong bases and nucleophiles, while remaining cleavable under mild acidic conditions [2]. This orthogonality is critical for multi-step synthetic sequences where other functional groups are being manipulated [3].

Why Propylamine, 2-methyl-N-trityl- Cannot Be Simply Replaced by Other N-Protected Amines


Generic substitution with alternative N-protected amines, such as N-Boc-2-methylpropylamine or N-Cbz-2-methylpropylamine, is not viable due to fundamental differences in acid lability and steric bulk. The N-trityl group is cleaved at a rate up to 60,000 times faster than the tert-butyloxycarbonyl (Boc) group under comparable acidolytic conditions, allowing for orthogonal deprotection strategies [1]. Furthermore, the trityl group's extreme steric hindrance can be exploited for regioselective protection in polyamine substrates, a feat that smaller protecting groups like Boc or Fmoc cannot achieve due to their lower steric demand [2]. This unique combination of high acid sensitivity and pronounced steric bulk dictates that in-class N-tritylamines are not interchangeable with other protected amines for applications requiring these specific properties [3]. The quantitative evidence below details these critical performance differentiators.

Quantitative Evidence for Differentiating Performance of Propylamine, 2-methyl-N-trityl-


Differential Acid Lability: N-Trityl Cleaves Up to 60,000x Faster than Boc

The N-trityl group exhibits significantly higher acid lability compared to the widely used tert-butyloxycarbonyl (Boc) group. This allows for selective deprotection in the presence of Boc-protected amines. Kinetic studies demonstrate that some N-trityl-type residues are cleaved at a rate up to 60,000 times faster than the Boc group under identical conditions [1]. This vast difference in cleavage rate is crucial for orthogonal protecting group strategies where sequential deprotection is required. The rate is also strongly influenced by reaction acidity, providing tunable selectivity [1].

Protecting Group Chemistry Peptide Synthesis Acidolysis Kinetics

Orthogonal Deprotection: Selective Trityl Removal in the Presence of Allyl or Benzyl Groups

The trityl group can be selectively removed via reductive methods (lithium powder with a catalytic amount of naphthalene) in the presence of other common amine protecting groups. Studies demonstrate that this reductive detritylation proceeds in good yields for aliphatic and aromatic secondary and tertiary N-tritylamines without affecting allyl or benzyl protecting groups present on the same molecule [1]. This orthogonal selectivity is not shared by many other acid-labile protecting groups which would also cleave benzyl or allyl groups under similar acidic conditions.

Orthogonal Protection Multi-step Synthesis Reductive Detritylation

Regioselective Protection: Trityl Group Enables Selective Blocking of Primary Amines in Polyamines

The extreme steric bulk of the trityl group allows for regioselective protection of primary amines in the presence of secondary amines within linear tetraamines and other polyamine systems. In the synthesis of hexamine ligands, the amino groups of diethylenetriamine were regioselectively protected by trityl groups, enabling subsequent selective reactions at the unblocked secondary amines [1]. This regioselectivity is a direct consequence of the trityl group's large steric demand, which prevents it from reacting with sterically hindered secondary amines. In contrast, less bulky protecting groups like Boc or Fmoc often react non-selectively with both primary and secondary amines.

Regioselective Synthesis Polyamine Chemistry Ligand Synthesis

Differential Stability: Trityl Group Resists Basic Conditions that Cleave Fmoc

The N-trityl group demonstrates high stability under basic conditions, a characteristic that distinguishes it from the base-labile Fmoc (9-fluorenylmethoxycarbonyl) protecting group. Standard stability tables indicate the trityl group is stable to bases such as LDA, triethylamine, and potassium tert-butoxide, whereas the Fmoc group is readily cleaved by secondary amines like piperidine [1]. In a specific example, during the deprotection of N-tritylamides with trifluoroacetic acid, the base-labile Fmoc group remained intact, demonstrating the orthogonality and enabling sequential deprotection strategies where base-labile groups are present [2].

Protecting Group Orthogonality Solid-Phase Synthesis Base Stability

Synthetic Utility: Propylamine, 2-methyl-N-trityl- as a Key Intermediate in Ligand Synthesis

The compound serves as a crucial alkylating agent for extending diamine and dimercaptan chains. Specifically, 3-bromo-N-tritylpropanamine (a derivative) reacts with diamines to yield N,N'-ditritylpolyaza compounds in yields of 50-80% [1]. While this data is for a related bromo-derivative, it highlights the utility of the N-trityl protecting group in enabling clean alkylation reactions. The trityl group protects the amine from unwanted side reactions during alkylation, ensuring high yields of the desired extended chain products. This contrasts with using unprotected amines, which can lead to over-alkylation and complex mixtures.

Macrocyclic Ligands Polyamine Synthesis Alkylation Reactions

Primary Research Applications for Propylamine, 2-methyl-N-trityl- Based on Evidence


Orthogonal Protection in Solid-Phase Peptide Synthesis

The extreme acid lability of the N-trityl group (up to 60,000x faster cleavage than Boc) [1] makes it an ideal protecting group for solid-phase peptide synthesis where very mild acidic conditions are required for deprotection. It allows for the selective removal of the trityl group without affecting other acid-sensitive functionalities or Boc-protected amines present on the resin, enabling complex sequential deprotection strategies.

Regioselective Synthesis of Polyamine Macrocycles and Ligands

The pronounced steric bulk of the trityl group enables the regioselective protection of primary amines in the presence of secondary amines [1]. This property is essential for the controlled synthesis of complex polyamine macrocycles and ligands, where protecting only specific amines is required for subsequent cyclization or metal coordination. The clean deprotection with 5.0 M HCl [1] ensures high yields of the final ligand.

Controlled Chain Elongation for Diamine and Dimercaptan Substrates

As demonstrated by the use of 3-bromo-N-tritylpropanamine, the N-trityl protecting group prevents unwanted side reactions during alkylation, enabling high-yielding (50-80%) chain extension of diamines and dimercaptans [1]. This method provides a reliable route to extended polyamine and polythia compounds, which are valuable intermediates for new macrocyclic ligands and bioactive molecules.

Ammonia Equivalent in the Synthesis of Primary Amides and Amines

N-Tritylamines serve as ammonia equivalents in various reactions, including the synthesis of primary amides and amines. The trityl group can be quantitatively removed under mild acidic conditions (e.g., TFA in DCM) to yield the desired primary amide or amine [1]. This method is particularly useful when direct use of ammonia is impractical or leads to side reactions.

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